molecular formula C17H14Cl2N4O B15110906 (2E)-3-(2,4-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]prop-2-enamide

(2E)-3-(2,4-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]prop-2-enamide

Cat. No.: B15110906
M. Wt: 361.2 g/mol
InChI Key: HZQMLDJLKGTNSH-FNORWQNLSA-N
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Description

(2E)-3-(2,4-Dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]prop-2-enamide is a synthetic small molecule characterized by a conjugated enamide backbone linking a 2,4-dichlorophenyl group to a [1,2,4]triazolo[4,3-a]pyridine heterocycle. The (E)-configuration of the enamide group is critical for maintaining conformational rigidity, which may enhance target binding specificity .

Properties

Molecular Formula

C17H14Cl2N4O

Molecular Weight

361.2 g/mol

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]prop-2-enamide

InChI

InChI=1S/C17H14Cl2N4O/c18-13-6-4-12(14(19)11-13)5-7-17(24)20-9-8-16-22-21-15-3-1-2-10-23(15)16/h1-7,10-11H,8-9H2,(H,20,24)/b7-5+

InChI Key

HZQMLDJLKGTNSH-FNORWQNLSA-N

Isomeric SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)C=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of (2E)-3-(2,4-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Dichlorophenyl Intermediate: The synthesis begins with the preparation of the 2,4-dichlorophenyl intermediate through chlorination reactions.

    Triazolopyridine Synthesis: The triazolopyridine moiety is synthesized separately, often involving cyclization reactions of appropriate precursors.

    Coupling Reaction: The final step involves coupling the dichlorophenyl intermediate with the triazolopyridine moiety using appropriate coupling agents and reaction conditions to form the desired propenamide compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(2E)-3-(2,4-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or triazolopyridine rings are replaced with other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include catalysts, solvents, and temperature control to achieve the desired products.

Scientific Research Applications

(2E)-3-(2,4-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Analogues

Compound Name/ID Core Heterocycle Key Substituents Biological Activity (Inferred) Reference
Target Compound [1,2,4]Triazolo[4,3-a]pyridine 2,4-Dichlorophenyl, enamide linker Kinase inhibition, immunomodulation*
Example 284 (EP 3 532 474 B1) [1,2,4]Triazolo[4,3-a]pyridine Chlorophenyl, trifluoropropyl ether Kinase/protease inhibition (e.g., JAK/STAT)
Molibresibum (INN) [1,2,4]Triazolo[4,3-a]benzodiazepine 4-Chlorophenyl, ethylacetamide Antitumor (BET bromodomain inhibitor)
AP-PROTAC-1 Thieno-triazolodiazepine Chlorophenyl, PROTAC linker Targeted protein degradation (e.g., BTK)
(E)-3-(1,3-Benzothiazol-2-yl)-4-(2-methylphenyl) Benzothiazole Methylphenyl, enamide Anti-inflammatory, enzyme inhibition

*Hypothesized based on structural parallels.

Key Structural Differences and Implications

Core Heterocycle :

  • The target compound’s [1,2,4]triazolo[4,3-a]pyridine core differs from molibresibum’s benzodiazepine-fused triazole, which confers distinct pharmacokinetic properties (e.g., blood-brain barrier penetration in molibresibum) .
  • Compared to Example 284 (EP 3 532 474 B1), the absence of a trifluoropropyl ether in the target compound may reduce metabolic stability but improve solubility .

The enamide linker in the target compound contrasts with AP-PROTAC-1’s thieno-triazolodiazepine and PROTAC-specific warhead, which enable protein degradation via E3 ligase recruitment .

Biological Activity: Example 284’s trifluoropropyl group is associated with improved target selectivity in kinase assays, suggesting that the target compound may require optimization for similar specificity .

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